molecular formula C12H17NO2 B14836261 4-Cyclopropoxy-2-isopropoxy-3-methylpyridine

4-Cyclopropoxy-2-isopropoxy-3-methylpyridine

Cat. No.: B14836261
M. Wt: 207.27 g/mol
InChI Key: DLQKLPSRGWNLSF-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropoxy-3-methylpyridine is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a pyridine ring, along with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropoxy-3-methylpyridine typically involves the reaction of appropriate pyridine derivatives with cyclopropyl and isopropyl reagents under controlled conditions. One common method involves the use of cyclopropyl bromide and isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-isopropoxy-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-2-isopropoxy-3-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-isopropoxy-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of cyclopropoxy and isopropoxy groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-cyclopropyloxy-3-methyl-2-propan-2-yloxypyridine

InChI

InChI=1S/C12H17NO2/c1-8(2)14-12-9(3)11(6-7-13-12)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3

InChI Key

DLQKLPSRGWNLSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1OC(C)C)OC2CC2

Origin of Product

United States

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